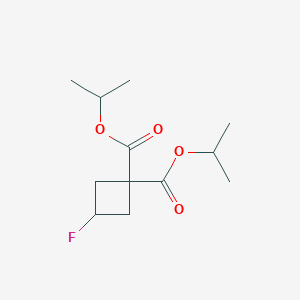

Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

dipropan-2-yl 3-fluorocyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FO4/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUHGBULTZUZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC(C1)F)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a well-established strategy in modern medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] Among the various fluorinated motifs, the 3-fluorocyclobutane unit has emerged as a valuable building block. Its rigid, three-dimensional structure can serve as a bioisosteric replacement for other chemical groups, offering a unique conformational constraint that can be exploited in drug design.[2] Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate is a key intermediate, providing a versatile platform for the synthesis of more complex fluorinated cyclobutane derivatives for applications in the pharmaceutical, agrochemical, and materials science industries.[3] This guide provides a comprehensive overview of a reliable and efficient three-step synthesis of this important compound, detailing the rationale behind the experimental choices and providing robust protocols for its preparation.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a three-step sequence starting from commercially available diisopropyl malonate. The strategy involves the initial construction of the cyclobutane ring to form a ketone, followed by reduction to the corresponding alcohol, and finally, deoxyfluorination to yield the target compound.

Figure 1: Three-step synthetic workflow for this compound.

Part 1: Synthesis of Diisopropyl 3-Oxocyclobutane-1,1-dicarboxylate

The initial step involves the formation of the cyclobutane ring through a tandem alkylation-cyclization reaction, followed by ketal hydrolysis. This approach builds the core structure of the target molecule.

Causality Behind Experimental Choices

Diisopropyl malonate is selected as the starting material due to the acidity of the α-protons, which allows for easy deprotonation and subsequent alkylation.[4] Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the malonate ester to form the corresponding enolate. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction as it effectively solvates the sodium cation without interfering with the nucleophilic enolate. The alkylating agent, 2-(2-chloroethyl)-1,3-dioxolane, is chosen as a 1,3-dielectrophile precursor. The initial alkylation is followed by an intramolecular cyclization. The resulting dioxolane-protected cyclobutane derivative is then hydrolyzed under acidic conditions to reveal the ketone functionality.

Experimental Protocol

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous DMF (10 volumes).

-

Enolate Formation: The suspension is cooled to 0 °C in an ice bath. Diisopropyl malonate (1.0 equivalent) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. The mixture is stirred at room temperature for 1 hour after the addition is complete.

-

Alkylation and Cyclization: 2-(2-chloroethyl)-1,3-dioxolane (1.1 equivalents) is added dropwise to the reaction mixture. The mixture is then heated to 80 °C and stirred for 24-48 hours until the reaction is complete (monitored by TLC).

-

Work-up and Ketal Hydrolysis: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate (3 x 10 volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then dissolved in a mixture of acetone and 6M hydrochloric acid (5:1 v/v) and stirred at room temperature for 12 hours.

-

Purification: The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diisopropyl 3-oxocyclobutane-1,1-dicarboxylate as a colorless to light yellow liquid.[5][6]

Part 2: Reduction of Diisopropyl 3-Oxocyclobutane-1,1-dicarboxylate

The second step is the selective reduction of the ketone to a secondary alcohol. This transformation sets the stage for the subsequent fluorination.

Causality Behind Experimental Choices

Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation. It is a mild and selective reagent that readily reduces ketones but does not typically reduce esters under standard conditions, thus preserving the diisopropyl ester functionalities.[7] Methanol is a suitable protic solvent that also serves to protonate the resulting alkoxide intermediate. The reaction is typically performed at low temperatures to enhance diastereoselectivity, favoring the formation of the cis-isomer where the hydroxyl group and the ester groups are on the same face of the cyclobutane ring.[8]

Experimental Protocol

-

Reaction Setup: A round-bottom flask is charged with diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 equivalent) and methanol (15 volumes). The solution is cooled to 0 °C in an ice bath.

-

Reduction: Sodium borohydride (1.5 equivalents) is added portion-wise over 20 minutes, ensuring the temperature remains below 5 °C. The reaction is stirred at 0 °C for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction is quenched by the careful addition of acetone to consume excess NaBH₄, followed by the addition of a saturated aqueous solution of ammonium chloride.

-

Purification: The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate, which is often used in the next step without further purification.[9]

Part 3: Deoxyfluorination of Diisopropyl 3-Hydroxycyclobutane-1,1-dicarboxylate

The final step is the conversion of the hydroxyl group to a fluorine atom using a deoxyfluorinating agent. This is a crucial transformation that introduces the desired fluorine atom into the cyclobutane ring.

Causality Behind Experimental Choices

Diethylaminosulfur trifluoride (DAST) is a widely used and effective reagent for the deoxyfluorination of alcohols.[10] The reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the carbon center bearing the hydroxyl group.[11] Dichloromethane (DCM) is a common aprotic solvent for this reaction. The reaction is initiated at low temperatures (-78 °C) to control the reactivity of DAST and minimize side reactions, and then allowed to warm to room temperature.

Experimental Protocol

-

Reaction Setup: A solution of diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 equivalent) in anhydrous dichloromethane (20 volumes) is placed in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere and cooled to -78 °C.

-

Fluorination: DAST (1.2 equivalents) is added dropwise via a syringe over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Work-up: The reaction is carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate at 0 °C. The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give this compound as a colorless oil.[12]

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Spectral Data |

| Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | C₁₂H₁₈O₅ | 242.27 | Colorless to light yellow liquid[5] | ¹H NMR (CDCl₃): δ 4.90-5.10 (m, 2H), 3.40-3.60 (m, 4H), 1.20-1.30 (d, 12H).[13] |

| Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate | C₁₂H₂₀O₅ | 244.28 | Solid[4] | ¹H NMR (CDCl₃): δ 4.90-5.10 (m, 2H), 4.20-4.40 (m, 1H), 2.40-2.80 (m, 4H), 1.20-1.30 (d, 12H). (Predicted) |

| This compound | C₁₂H₁₉FO₄ | 246.28 | Colorless oil | ¹H NMR (CDCl₃): δ 5.20-5.40 (dm, J ≈ 56 Hz, 1H), 4.90-5.10 (m, 2H), 2.80-3.20 (m, 4H), 1.20-1.30 (d, 12H).[14] |

Conclusion

The synthesis of this compound presented herein is a robust and scalable three-step process that provides access to this valuable fluorinated building block from readily available starting materials. Each step has been optimized to ensure high yields and purity, with the rationale behind the choice of reagents and conditions clearly elucidated. This guide provides researchers, scientists, and drug development professionals with a reliable and well-documented pathway for the preparation of this important intermediate, facilitating further exploration of fluorinated cyclobutanes in various scientific disciplines.

References

-

Fluorination with aminosulfuranes - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. - ResearchGate. (n.d.). Retrieved from [Link]

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved from [Link]

-

Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist - ACS Publications. (2021). Retrieved from [Link]

-

NaBH4 Reduction of Ketone to Alcohol 39 NaBH. (n.d.). Retrieved from [Link]

-

Fluorinated motifs are prevalent in materials, agrochemical, and medicinal chemistry industries. (2025). Retrieved from [Link]

-

Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.). Retrieved from [Link]

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv. (n.d.). Retrieved from [Link]

-

selectivity using sodium borohydride - University of Calgary. (n.d.). Retrieved from [Link]

-

Alcohol to Fluoro / Carbonyl to Difluoro using DAST - Organic Synthesis. (n.d.). Retrieved from [Link]

-

Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed. (2020). Retrieved from [Link]

-

8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. (n.d.). Retrieved from [Link]

-

Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. - ResearchGate. (n.d.). Retrieved from [Link]

-

2: Reduction of Organic Compounds (Experiment) - Chemistry LibreTexts. (2021). Retrieved from [Link]

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications. (2024). Retrieved from [Link]

-

Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate (C12H20O5) - PubChemLite. (n.d.). Retrieved from [Link]

- Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. (n.d.).

-

Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist - ResearchGate. (2021). Retrieved from [Link]

-

Selective C–C bond cleavage/dual-fluorination/sulfenylation of β-keto esters with DAST - RSC Publishing. (n.d.). Retrieved from [Link]

-

Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines - ResearchGate. (2025). Retrieved from [Link]

-

A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines - ResearchGate. (2021). Retrieved from [Link]

-

The calculated and experimental 13C and 1H NMR isotropic chemical... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed. (n.d.). Retrieved from [Link]

-

C21H39Br-identity-NMR-report.pdf - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]

- 5. 3-Oxo-cyclobutane-1,1-dicarboxylic acid diisopropyl ester 97% | CAS: 893724-10-2 | AChemBlock [achemblock.com]

- 6. Diisopropyl 3-Oxocyclobutane-1,1-dicarboxylate | 893724-10-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. PubChemLite - Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate (C12H20O5) [pubchemlite.lcsb.uni.lu]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones [organic-chemistry.org]

- 12. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. 893724-10-2|Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate|BLD Pharm [bldpharm.com]

- 14. par.nsf.gov [par.nsf.gov]

The Fluorinated Cyclobutane Motif: A Physicochemical Guide for Advanced Drug Discovery

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacological profiles. The unique properties imparted by fluorine—such as increased metabolic stability, modulated acidity and basicity, and the ability to form key interactions with biological targets—are invaluable tools for the drug development professional.[1][2] Among the various fluorinated scaffolds, the cyclobutane ring has emerged as a particularly compelling motif. Its inherent three-dimensionality and conformational rigidity offer a means to lock in bioactive conformations, explore novel chemical space, and serve as a bioisosteric replacement for more common, metabolically labile groups.[3]

This technical guide provides an in-depth exploration of the core physicochemical properties of fluorinated cyclobutanes. Moving beyond a simple recitation of data, we will delve into the underlying electronic and conformational principles that govern these properties, offering field-proven insights into how this unique structural unit can be leveraged in rational drug design. We will examine the intricate interplay between the puckered nature of the cyclobutane ring and the powerful electronic effects of fluorine, synthesizing this knowledge into a practical framework for researchers, scientists, and drug development professionals.

The Cyclobutane Scaffold: A Conformational Primer

Unlike its planar representation on paper, the cyclobutane ring is not flat. To alleviate the torsional strain that would result from four fully eclipsed C-H bonds, the ring adopts a puckered or "butterfly" conformation.[4][5] This puckering is not static. The ring undergoes a rapid inversion, or "ring flip," at room temperature, interconverting between two equivalent puckered conformations. In this process, substituents that were in pseudo-axial positions become pseudo-equatorial, and vice-versa. This dynamic equilibrium is fundamental to understanding the properties of its substituted derivatives.[6][7] The barrier for this inversion is very low, meaning the molecule exists as a time-averaged composite of these states, which has profound implications for properties like dipole moment.[6]

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine, the most electronegative element, onto the cyclobutane scaffold dramatically alters its electronic and steric landscape, leading to predictable and sometimes counterintuitive changes in its physicochemical properties.

Electronic Effects and Conformational Causality: The Gauche Effect

The primary driver behind the conformational preferences of many fluorinated alkanes is the gauche effect .[8] Contrary to steric intuition, which would favor an anti arrangement of electronegative substituents, the gauche conformation is often more stable.[3] This stabilization is primarily explained by hyperconjugation, where electron density is donated from a C-H sigma (σ) bonding orbital into an adjacent, anti-periplanar C-F sigma-star (σ*) antibonding orbital.[3][8] This interaction is stabilizing and is maximized in a gauche arrangement. This electronic preference dictates the puckering of the cyclobutane ring, influencing which conformer is lower in energy and more populated at equilibrium.

Lipophilicity (LogP/LogD): A Tale of Two Isomers

Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). Generally, fluorination increases lipophilicity. However, in fluorinated cyclobutanes, the story is more nuanced and depends heavily on stereochemistry.[9][10]

For many derivatives, the LogP values follow the expected trend, increasing with the number of fluorine atoms (e.g., CH2F ≤ CHF2 < CF3).[9] However, a fascinating anomaly arises with certain cis-isomeric CF3- and C2F5-substituted cyclobutanes, which have been found to be less lipophilic than anticipated.[9][11]

The causality for this lies in the molecule's conformation and its resulting Molecular Electrostatic Potential Surface (MEPS) .[11] In these cis-isomers, the preferred conformation enables hyperconjugation that leads to an increased positive polarization of the α-C–H bonds.[9][11] This creates a more polarized molecular surface, with more distinct electron-deficient (positive) and electron-rich (negative) regions compared to the trans isomers. This increased polarity can lead to stronger interactions with water, reducing the compound's preference for the octanolic phase and thus lowering its measured LogP.[11]

| Compound Class | Typical LogP Trend | Key Insight |

| trans-1,2-disubstituted | Increases with fluorination | Follows conventional expectations. |

| cis-1,2-disubstituted (with CF3/C2F5) | Lower than expected | Conformational effects alter the MEPS, increasing surface polarity and reducing lipophilicity.[9][11] |

| Monofluorinated | Can decrease LogP vs. parent | Monofluorination can reduce LogP values compared to the non-fluorinated parent compound.[12] |

Acidity and Basicity (pKa): The Inductive Effect Reigns

The influence of fluorine on the pKa of acidic and basic functional groups attached to a cyclobutane ring is dominated by its powerful electron-withdrawing inductive effect. This effect is reliably predictable.[13]

-

For Carboxylic Acids: The presence of fluorine atoms stabilizes the conjugate base (carboxylate) through induction, making the corresponding acid more acidic (lower pKa). The more fluorine atoms present, the stronger the effect.[9][14]

-

For Amines: The electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, making the lone pair less available for protonation. This makes the amine less basic (lower pKa of the conjugate acid).[15][16]

| Compound Series | pKa Trend with Increasing Fluorination | Reference |

| Cyclobutane Carboxylic Acids | pKa decreases (more acidic) | [9][14] |

| Cyclobutane Amines | pKa of conjugate acid decreases (less basic) | [15] |

Dipole Moment: A Story of Vectors and Motion

The C-F bond is highly polarized, possessing a significant bond dipole. However, the overall molecular dipole moment depends on the vector sum of all bond dipoles, which is dictated by the molecule's three-dimensional structure. For fluorinated cyclobutanes, this is further complicated by the rapid ring inversion.

In symmetrically substituted compounds, such as trans-1,3-difluorocyclobutane, the individual puckered conformers possess a dipole moment. However, the two conformers in the ring-flipping equilibrium have dipole moments that are equal in magnitude but opposite in direction.[6][7] Because the ring flip is rapid at room temperature, the measured dipole moment is the average of these two states, which is zero .[6] This is a critical concept, as a molecule that appears polar in a static drawing can be functionally nonpolar due to dynamic conformational averaging.

| Compound | Expected Dipole Moment | Rationale |

| Fluorocyclobutane | Non-zero | Asymmetrical substitution. |

| cis-1,2-Difluorocyclobutane | Non-zero | Bond dipoles do not cancel. |

| trans-1,3-Difluorocyclobutane | Zero (time-averaged) | Rapid ring inversion between two conformers with equal and opposite dipoles.[6][7] |

Metabolic Stability: The Strength of the C-F Bond

One of the primary reasons for incorporating fluorine into drug candidates is to enhance metabolic stability.[2] The carbon-fluorine bond is exceptionally strong (bond energy ~110 kcal/mol), making it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450s.[17] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively block a site of oxidative metabolism, increasing the compound's half-life and bioavailability. The rigid cyclobutane scaffold further positions these C-F bonds to effectively shield adjacent sites from enzymatic attack.

Key Synthetic Methodologies: Accessing the Scaffold

The synthesis of fluorinated cyclobutanes can be broadly achieved by either constructing the ring with fluorine already present or by fluorinating a pre-existing cyclobutane core.[1][13]

Protocol 1: Deoxyfluorination of a Cyclobutane Carboxylic Acid with Sulfur Tetrafluoride (SF4)

This method is a robust way to convert a readily available carboxylic acid to a trifluoromethyl group. The reaction is significantly accelerated by the presence of a small amount of water or HF.[18]

WARNING: Sulfur tetrafluoride (SF4) is a highly toxic and corrosive gas. This procedure must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate safety precautions and equipment.

-

Reactor Setup: Place a solution of the cyclobutane carboxylic acid (1.0 equiv) in a suitable pressure-rated reactor (e.g., a stainless steel autoclave) equipped with a magnetic stir bar.

-

Solvent and Additives: Add an appropriate solvent if necessary (e.g., anhydrous dichloromethane). Additives such as HF or water (0.1-1.0 equiv) can be included to catalyze the reaction.[18]

-

SF4 Addition: Cool the reactor to a low temperature (e.g., -78 °C, dry ice/acetone bath). Carefully condense a measured excess of sulfur tetrafluoride (SF4, 3-10 equiv) into the reactor.

-

Reaction: Seal the reactor and allow it to warm to the desired reaction temperature (typically between 60-110 °C). Stir the reaction mixture for the required time (12-72 hours), monitoring the pressure.

-

Workup: After the reaction is complete, cool the reactor back to a low temperature before carefully venting the excess SF4 through a scrubber containing aqueous KOH.

-

Quenching: Slowly and carefully pour the reaction mixture onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate to quench any remaining reagents.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or crystallization to yield the desired trifluoromethyl cyclobutane.[19]

Essential Analytical & Computational Workflows

A combination of advanced spectroscopic and computational methods is required to fully characterize and understand the properties of fluorinated cyclobutanes.

Workflow 1: Conformational Analysis via Variable Temperature (VT) NMR Spectroscopy

Objective: To probe the conformational equilibrium of a fluorinated cyclobutane.

-

Sample Preparation: Prepare a solution of the purified fluorinated cyclobutane in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., toluene-d8 or dichloromethane-d2).

-

Initial Spectrum: Acquire a standard 1H and 19F NMR spectrum at room temperature to assign the resonances.

-

Low-Temperature Spectra: Cool the NMR probe in decrements (e.g., 10-20 K). At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

-

Data Analysis: As the temperature is lowered, the rate of ring inversion will slow. Look for the following changes in the spectra:

-

Broadening and Decoalescence: Signals that are sharp averages at room temperature may broaden and eventually split into two distinct sets of signals, representing the individual axial and equatorial environments of the "frozen-out" conformers.[12][20]

-

Changes in Coupling Constants: Vicinal (3J) H-F and F-F coupling constants are dependent on the dihedral angle (Karplus relationship). Changes in the measured coupling constants with temperature reflect shifts in the conformational equilibrium.[9][21]

-

-

Interpretation: By analyzing the spectra at the low-temperature limit, one can determine the relative populations of the conformers and calculate the free energy difference (ΔG) between them.

Workflow 2: Rationalizing Properties with Computational Chemistry

Objective: To use computational methods to predict the lowest energy conformation and rationalize an observed property like lipophilicity.

-

Structure Preparation: Build the 3D structure of the fluorinated cyclobutane isomer of interest using molecular modeling software.

-

Conformational Search: Perform an initial conformational search using a computationally inexpensive method like molecular mechanics to identify low-energy conformers.

-

DFT Optimization: Take the lowest energy conformers and perform a full geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31+G(d,p)).[14] This will yield the minimum energy structure(s) on the potential energy surface.

-

Property Calculation: Using the optimized geometry, calculate the property of interest. For lipophilicity, this involves calculating the Molecular Electrostatic Potential Surface (MEPS).[11]

-

Analysis: Visualize the MEPS, mapping the electrostatic potential onto the electron density surface. Compare the MEPS of different isomers (e.g., cis vs. trans). A more polarized surface with large, distinct regions of positive and negative potential can be correlated with lower-than-expected lipophilicity.[4][11]

Conclusion

The fluorinated cyclobutane is far more than a simple cycloalkane. It is a conformationally dynamic scaffold whose properties are governed by a delicate balance of steric strain and profound electronic effects. A deep understanding of the puckered nature of the ring, the conformational influence of the gauche effect, and the resulting impact on properties like lipophilicity and dipole moment is essential for its effective application. By combining state-of-the-art synthesis with rigorous analytical and computational characterization, the research and drug development community can fully unlock the potential of this privileged motif to create safer, more effective medicines.

References

- BenchChem. (2025).

- Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- Mykhailiuk, P. K., et al. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.

- Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- Yanai, H., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal.

- Grygorenko, O. O., et al. (n.d.). Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry.

- Litskan, E. V., et al. (2025). Fine‐Tuning of Physicochemical Properties of 3,3‐Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. Chemistry – A European Journal.

- ResearchGate. (n.d.). Deoxofluorination of cyclobutanecarboxylic acid with sulfur tetrafluoride (SF4).

- Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society.

- Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Cambridge Open Engage.

- ResearchGate. (n.d.). LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks.

- Wikipedia. (n.d.). Gauche effect.

- chemeurope.com. (n.d.). Gauche effect.

- Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society.

- Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science.

- Demchuk, O., & Grygorenko, O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.

- Chemistry Stack Exchange. (2015). Does trans 1,3-dichlorocyclobutane have zero dipole moment?.

- ECHEMI. (n.d.). Does trans 1,3-dichlorocyclobutane have zero dipole moment?.

- Freitas, M. P. (2025).

- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gauche effect - Wikipedia [en.wikipedia.org]

- 4. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational investigation in solution of a fluorinated anti-inflammatory drug by NMR spectroscopy in weakly ordering media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. Gauche_effect [chemeurope.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Fluorocyclobutane | C4H7F | CID 11051569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature [authors.library.caltech.edu]

- 13. benchchem.com [benchchem.com]

- 14. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN110088070A - Method for producing fluorination cyclobutane - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate: A Technical Guide for Advanced Synthesis and Application

CAS Number: 1403767-29-2[1] Molecular Formula: C₁₂H₁₉FO₄[1] Molecular Weight: 246.27 g/mol [1] IUPAC Name: Dipropan-2-yl 3-fluorocyclobutane-1,1-dicarboxylate[1]

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Modern Drug Discovery

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong C-F bonds, can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The cyclobutane scaffold, a four-membered carbocycle, offers a rigid and three-dimensional structural motif that is increasingly utilized to explore chemical space in drug design.

Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate emerges as a valuable building block, combining the desirable attributes of both fluorine and the cyclobutane core. Its structure presents a versatile platform for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug discovery.

| Property | Value | Source |

| CAS Number | 1403767-29-2 | [1] |

| Molecular Formula | C₁₂H₁₉FO₄ | [1] |

| Molecular Weight | 246.27 g/mol | [1] |

| IUPAC Name | Dipropan-2-yl 3-fluorocyclobutane-1,1-dicarboxylate | [1] |

| Appearance | Colorless to pale yellow oil (predicted) | - |

| Boiling Point | Not determined | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | - |

Spectroscopic Characterization:

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl groups (a doublet for the methyl protons and a septet for the methine proton). The cyclobutane ring protons will appear as complex multiplets due to diastereotopicity and coupling to the fluorine atom. The proton attached to the fluorine-bearing carbon will exhibit a large doublet of triplets (or more complex splitting) due to geminal and vicinal H-F and H-H couplings.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester groups, the methine and methyl carbons of the isopropyl groups, and the carbons of the cyclobutane ring. The carbon atom bonded to fluorine will show a characteristic large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, likely a complex multiplet due to coupling with the neighboring protons on the cyclobutane ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically in the range of 1730-1750 cm⁻¹. The C-F stretching vibration will appear in the fingerprint region, usually between 1000 and 1100 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) or other adducts. Fragmentation patterns will likely involve the loss of the isopropyl groups, isopropene, and cleavage of the cyclobutane ring.

Synthetic Pathways: A Rationale-Driven Approach

-

Formation of the Cyclobutane Core: Synthesis of Diisopropyl cyclobutane-1,1-dicarboxylate.

-

Introduction of a Functional Handle: Hydroxylation of the cyclobutane ring to yield Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate.

-

Fluorination: Conversion of the hydroxyl group to a fluorine atom.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Stage 1: Synthesis of Diisopropyl cyclobutane-1,1-dicarboxylate

This reaction is a classic malonic ester synthesis to form a cyclobutane ring.

-

Rationale: Diisopropyl malonate is deprotonated by a strong base to form a nucleophilic enolate, which then undergoes a double alkylation with 1,3-dibromopropane to construct the four-membered ring.

-

Procedure:

-

To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add Diisopropyl malonate (1.0 eq.) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add 1,3-dibromopropane (1.1 eq.) dropwise.

-

Heat the reaction mixture to 80-90 °C and stir overnight.

-

Cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford Diisopropyl cyclobutane-1,1-dicarboxylate.

-

Stage 2: Synthesis of Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate

This stage involves the introduction of a hydroxyl group at the 3-position of the cyclobutane ring, which will serve as the precursor for fluorination. A common strategy is through oxidation to the ketone followed by reduction.

-

Rationale: Direct C-H hydroxylation can be challenging. A more controlled approach is the oxidation of the 3-position to a ketone, followed by stereoselective or non-selective reduction to the corresponding alcohol.

-

Procedure:

-

Oxidation: To a solution of Diisopropyl cyclobutane-1,1-dicarboxylate (1.0 eq.) in a mixture of acetonitrile, water, and carbon tetrachloride, add sodium periodate (4.0 eq.) and a catalytic amount of ruthenium(III) chloride hydrate (0.02 eq.).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with water and extract with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate.

-

Reduction: Dissolve the crude ketone in methanol and cool to 0 °C.

-

Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (TLC).

-

Quench the reaction by the slow addition of acetone, followed by water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate.

-

Stage 3: Synthesis of this compound

This is the final and key step to introduce the fluorine atom. The choice of fluorinating agent is critical to achieve good yield and avoid side reactions.

-

Rationale: Deoxofluorination of the hydroxyl group can be achieved using various reagents. Diethylaminosulfur trifluoride (DAST) is a common choice, but modern electrophilic fluorinating agents like Selectfluor can also be employed, often under milder conditions. The use of Selectfluor on an appropriate precursor is a known method for fluorination of cyclobutane derivatives.[2]

-

Procedure (using DAST):

-

Dissolve Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 eq.) in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere.

-

Add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise via syringe.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound.

-

Reactivity and Synthetic Applications

This compound is a versatile intermediate for further synthetic transformations.

Figure 2: Key reactivity pathways of this compound.

-

Ester Hydrolysis: The diisopropyl ester can be hydrolyzed under acidic or basic conditions to afford 3-fluorocyclobutane-1,1-dicarboxylic acid . This dicarboxylic acid can be a precursor for further derivatization or decarboxylation.

-

Reduction: The ester groups can be reduced with strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield (3-fluorocyclobutane-1,1-diyl)dimethanol , a diol that can be used in the synthesis of polyesters or other polymers.

-

Nucleophilic Substitution: The fluorine atom can be displaced by strong nucleophiles, although this may require harsh reaction conditions. This allows for the introduction of other functional groups at the 3-position.

-

Building Block in Medicinal Chemistry: The primary application of this compound is as a building block. The fluorinated cyclobutane motif can be incorporated into larger molecules to improve their pharmacokinetic and pharmacodynamic properties. For example, fluorinated cyclobutane-containing amino acids have been investigated as PET imaging agents for tumors.

Safety and Handling

Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The fluorinating agents used in its synthesis, such as DAST, are hazardous and require special handling procedures.

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds in drug discovery and materials science. Its synthesis, while multi-step, relies on well-understood and robust organic reactions. The combination of the rigid cyclobutane scaffold and the unique properties of fluorine makes this compound a valuable tool for medicinal chemists seeking to fine-tune the properties of bioactive molecules. This guide provides a comprehensive overview of its synthesis and potential applications, serving as a valuable resource for researchers in the field.

References

- Vertex AI Search. This compound synthesis.

Sources

structure and conformation of 3-fluorocyclobutane derivatives

An In-depth Technical Guide to the Structure and Conformation of 3-Fluorocyclobutane Derivatives

Executive Summary

The cyclobutane scaffold, particularly when functionalized with fluorine, represents a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and the profound electronic influence of fluorine offer a sophisticated tool for modulating the physicochemical and pharmacological properties of bioactive molecules. This guide provides a detailed exploration of the structural and conformational landscape of 3-fluorocyclobutane derivatives. We delve into the fundamental principles of cyclobutane ring puckering, analyze the conformational preferences dictated by the fluorine substituent, and examine the synergistic or antagonistic effects of additional functional groups. By integrating insights from advanced spectroscopic techniques and computational chemistry, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage these unique building blocks in the design of next-generation therapeutics.

The Fundamental Principle: Alleviating Strain via Ring Puckering

Unlike the planar representations often seen in 2D drawings, the cyclobutane ring is not flat. A planar conformation is energetically unfavorable due to two primary types of strain:

-

Angle Strain: The internal C-C-C bond angles in a planar square are 90°. This is a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons, leading to substantial angle strain.[1]

-

Torsional Strain: In a planar structure, all eight C-H bonds on adjacent carbons would be fully eclipsed, resulting in severe torsional strain.[1][2]

To alleviate this, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[2] This puckering slightly decreases the C-C-C bond angles (to ~88°), which marginally increases angle strain, but it provides a significant energetic payoff by staggering the C-H bonds, thus relieving the more severe torsional strain.[2] This dynamic equilibrium between puckered conformations is a defining characteristic of the cyclobutane ring system.

Caption: The energetic benefit of relieving torsional strain drives cyclobutane to adopt a puckered conformation.

Conformational Landscape of Fluorocyclobutane

The introduction of a single fluorine atom at the 3-position (resulting in fluorocyclobutane) establishes a clear conformational preference. The fluorine substituent can occupy one of two positions in the puckered ring: equatorial or axial. Experimental and computational studies have unequivocally shown that the equatorial conformer is more stable than the axial form.[3][4]

Variable-temperature infrared spectroscopy studies of fluorocyclobutane dissolved in liquid xenon have determined the enthalpy difference to be 496 ± 40 cm⁻¹ (5.93 ± 0.48 kJ/mol) in favor of the equatorial conformer.[3] This energy difference means that at ambient temperature, the axial conformer constitutes only about 8% of the equilibrium population.[3]

Caption: Equilibrium between the more stable equatorial and less stable axial conformers of fluorocyclobutane.

The precise geometry of these conformers has been determined using a combination of microwave spectroscopy and ab initio calculations.[3] The puckering angle is significantly different between the two, highlighting the substituent's influence on the ring's overall shape.

Table 1: Structural Parameters of Fluorocyclobutane Conformers

| Parameter | Equatorial Conformer | Axial Conformer |

|---|---|---|

| Puckering Angle | 37.4(5)° | 20.7(5)° |

| C-F Bond Length | 1.383(3) Å | 1.407(3) Å |

| Cα-Cβ Bond Length | 1.543(3) Å | 1.546(3) Å |

| Cβ-Cγ Bond Length | 1.554(3) Å | 1.554(3) Å |

Data sourced from combined microwave spectroscopy and ab initio calculations.[3]

The Influence of a Second Substituent: 1,3-Disubstituted Derivatives

In drug discovery, cyclobutanes are rarely monosubstituted. The introduction of a second substituent at the 1-position of a 3-fluorocyclobutane creates cis and trans diastereomers, each with its own unique conformational profile. The interplay between the fluorine and the second functional group (e.g., carboxylic acid, amine) dictates the ring's preferred pucker and, consequently, the spatial orientation of the substituents.

This conformational control has a direct and predictable impact on key physicochemical properties relevant to drug development, such as acidity (pKa) and lipophilicity (LogP).[5][6] For instance, the relative orientation of the polar C-F bond and an ionizable group like an amine or carboxylic acid can alter the local electronic environment, thereby tuning the pKa.

Table 2: Physicochemical Properties of Selected 3-Fluorocyclobutane Building Blocks

| Compound | Isomer | pKa | LogP (of N-acetyl derivative) |

|---|---|---|---|

| 3-Fluorocyclobutane-1-amine | cis | 9.20 | 0.28 |

| trans | 9.17 | 0.40 | |

| 3-Fluorocyclobutane-1-carboxylic acid | cis | 4.60 | - |

| trans | 4.70 | - |

Data sourced from studies on fluoroalkyl-substituted cyclobutane building blocks.[5]

The data show that stereochemistry can be used to fine-tune these critical parameters. The cis-isomers, for example, often exhibit lower lipophilicity compared to their trans counterparts, a feature that can be exploited to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]

Methodologies for Conformational Analysis: A Validated Approach

A comprehensive understanding of the conformational behavior of 3-fluorocyclobutane derivatives requires a synergistic approach, combining experimental spectroscopy with high-level computational modeling.[8][9]

Caption: A workflow combining experimental and computational methods for robust conformational analysis.

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for studying the conformation of molecules in solution.

-

Principle: Vicinal coupling constants (³J), particularly ³JHH and ³JHF, are dependent on the dihedral angle between the coupled nuclei (Karplus relationship). By measuring these couplings, one can deduce the ring's pucker and the substituent's orientation. The Nuclear Overhauser Effect (NOE) provides through-space distance information, further confirming stereochemical assignments.[10][11]

-

Protocol for Dynamic Analysis (Variable-Temperature NMR):

-

Sample Preparation: Dissolve the 3-fluorocyclobutane derivative in a low-freezing-point deuterated solvent (e.g., methanol-d₄, THF-d₈) to access a wide temperature range.

-

Data Acquisition: Acquire a series of ¹H and ¹⁹F NMR spectra at various temperatures, from ambient down to the solvent's freezing point.

-

Analysis: Monitor the changes in chemical shifts and coupling constants as a function of temperature. A coalescence of signals for the axial and equatorial protons at higher temperatures indicates rapid ring inversion.[11][12]

-

Causality: As temperature decreases, the rate of ring inversion slows, and the equilibrium shifts further towards the more stable conformer. This allows for the direct observation and characterization of the major conformer at low temperatures. The temperature dependence of the equilibrium constant can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the inversion process.

-

B. Microwave Spectroscopy This gas-phase technique provides extraordinarily precise structural data.

-

Principle: The molecule's rotation in the gas phase is quantized. Microwave radiation induces transitions between rotational energy levels.[13] The transition frequencies are determined by the molecule's principal moments of inertia, which are in turn a direct function of its atomic masses and three-dimensional geometry.[14]

-

Protocol for Structural Determination:

-

Sample Introduction: Introduce a small amount of the volatile sample into a high-vacuum chamber, where it is cooled to a few Kelvin via supersonic expansion. This isolates the molecules and populates only the lowest energy rotational states.

-

Spectral Acquisition: Excite the molecular gas with a pulse of microwave radiation and record the resulting free induction decay (FID). Fourier transformation of the FID yields the frequency-domain rotational spectrum.[15]

-

Data Fitting: Assign the observed transition frequencies to specific quantum number changes for each conformer (e.g., equatorial and axial). A spectral fitting program is used to derive highly precise rotational constants (A, B, C) for each species.[3]

-

Structure Determination: The experimentally determined rotational constants are used to fit a molecular structure, yielding bond lengths and angles with very high precision (often to within 0.001 Å).[3][14]

-

Causality: By analyzing the spectra of different isotopologues (e.g., containing ¹³C), the positions of individual atoms can be pinpointed (Kraitchman analysis), leading to an unambiguous determination of the molecular structure in the gas phase.

-

Computational Chemistry Protocols

Computational methods are essential for predicting structures, conformational energies, and the barriers separating them.

-

Principle: Quantum mechanical methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) solve the Schrödinger equation to find the minimum energy geometries of molecules.[16]

-

Protocol for Conformational Energy Prediction:

-

Initial Structure Generation: Build plausible starting geometries for all possible conformers (e.g., equatorial, axial, and the transition state for inversion) in a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization for each structure using a reliable level of theory (e.g., B3LYP or MP2) and a suitable basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ).[3] This process finds the lowest energy structure in the vicinity of the starting geometry.

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. The absence of imaginary frequencies confirms a true energy minimum (a stable conformer), while one imaginary frequency indicates a transition state. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Energy Comparison: Compare the final Gibbs free energies of the optimized conformers to determine their relative stabilities and predict the equilibrium population. The energy of the transition state relative to the ground state conformer gives the barrier to ring inversion.

-

Causality: This systematic approach allows for a theoretical exploration of the entire potential energy surface of the molecule. Including solvent effects via continuum models (e.g., PCM) can provide more accurate predictions for solution-phase behavior.[17]

-

Applications and Strategic Value in Drug Discovery

The precise conformational control offered by the 3-fluorocyclobutane motif is not merely of academic interest; it is a powerful tactic in modern drug design.

-

Scaffold Rigidity: The puckered ring serves as a rigid, three-dimensional scaffold. By selecting the appropriate stereoisomer, medicinal chemists can lock key pharmacophoric groups into a specific spatial orientation that is optimal for binding to a biological target.[18]

-

Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism. Replacing a metabolically labile hydrogen atom with a strong C-F bond can significantly enhance a drug's half-life and bioavailability.[19]

-

Bioisosterism: The 3-fluorocyclobutyl group can serve as a bioisostere for other common chemical groups. For example, the 1-(trifluoromethyl)cyclobutyl group has been successfully used as a more metabolically stable replacement for the ubiquitous tert-butyl group, often preserving or enhancing biological activity.[19]

-

Modulation of Physicochemical Properties: As demonstrated in Table 2, the strategic placement of fluorine allows for the fine-tuning of pKa and LogP, enabling the optimization of a compound's solubility, permeability, and overall ADME profile.[5]

Conclusion

The 3-fluorocyclobutane ring system is a sophisticated and versatile tool for molecular design. Its conformational behavior is governed by a well-understood balance of ring strain and substituent effects, leading to a puckered structure with a strong preference for an equatorial fluorine placement. The addition of further substituents creates a rich stereochemical and conformational landscape that can be rationally exploited to control molecular shape and physicochemical properties. A combined strategy of high-resolution spectroscopy and computational chemistry provides a robust framework for characterizing these systems, empowering scientists to harness the unique properties of 3-fluorocyclobutane derivatives in the pursuit of innovative and effective therapeutics.

References

-

Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernandez, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-r-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Request PDF. [Link]

-

Mykhailiuk, P. K. (2018). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 9(10), 1028–1032. [Link]

-

Durig, J. R., Shen, S., & Guirgis, G. A. (2010). Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane. Journal of Molecular Structure, 978(1-3), 209–220. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Request PDF. [Link]

-

Roberts, J. D. (1968). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 90(19), 5363–5371. [Link]

-

ResearchGate. (n.d.). Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine. [Link]

-

Hryshchuk, O. O., et al. (2022). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal, 28(51). [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]

-

Kudryk, O. V., et al. (2021). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. Chemistry – A European Journal, 27(50), 12841-12848. [Link]

-

Durig, J. R., & Harris, W. C. (1971). Spectra and Structure of Small Ring Compounds. XX. Fluorocyclobutane. The Journal of Chemical Physics, 54(4), 1547–1560. [Link]

-

Foley, D. J., et al. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 13(1), 38–47. [Link]

-

Lee, H. S., & Im, W. (2019). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 59(11), 4579–4587. [Link]

-

Quora. (2016). What are the reasons of ring puckering in organic compounds?. [Link]

-

LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. [Link]

-

Thukral, L., & Schweke, T. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]

-

LibreTexts Chemistry. (2025). Microwave Rotational Spectroscopy. [Link]

-

Cremer, D. (n.d.). RING Puckering. SMU Theoretical and Computational Chemistry. [Link]

-

O'Hagan, D., & Deng, H. (2015). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. Request PDF on ResearchGate. [Link]

-

El-Sayed, M. A. (n.d.). Microwave (Rotational) Spectroscopy. [Link]

-

The Journal of Physical Chemistry A. (2018). Accepted Manuscript. [Link]

-

PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. [Link]

-

Yamato, T., et al. (2024). Synthesis, Conformational Properties and DFT Computational Studies of[19]Metacyclo19pyrenophanes. ChemistrySelect. [Link]

Sources

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 15. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 16. Synthesis, Conformational Properties and DFT Computational Studies of [3]Metacyclo[3](1,3)pyrenophanes: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 17. researchgate.net [researchgate.net]

- 18. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide

In the landscape of modern medicinal chemistry, few elements have had as profound and transformative an impact as fluorine.[1][2] Its strategic incorporation into drug candidates has become a cornerstone of rational drug design, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3][4] This guide provides an in-depth exploration of the multifaceted role of fluorine, moving beyond theoretical concepts to offer practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols for assessing the impact of fluorination, and showcase quantitative data from real-world case studies.

Part 1: The Physicochemical Power of a Single Atom: Why Fluorine?

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are the bedrock of its utility in drug design.[2][5] These characteristics allow for subtle yet significant alterations to a lead compound, often resulting in dramatically improved drug-like properties.[1][2]

Enhancing Metabolic Stability: The Indomitable C-F Bond

One of the most compelling reasons to introduce fluorine is to enhance a drug's metabolic stability.[4][5][6] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[6][7] By strategically replacing a hydrogen atom at a metabolically labile position with fluorine, chemists can effectively block this metabolic "soft spot," prolonging the drug's half-life and improving its bioavailability.[1][7]

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a fundamental tool for comparing the metabolic stability of fluorinated and non-fluorinated analogs.[1][6]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.[1]

Materials:

-

Test compound and its non-fluorinated analog

-

Pooled liver microsomes (human, rat, or mouse)[1]

-

100 mM Phosphate buffer (pH 7.4)[8]

-

NADPH regenerating system (containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)[1][8]

-

Ice-cold acetonitrile or methanol to quench the reaction[6]

-

96-well plates and an incubator set to 37°C[6]

-

LC-MS/MS system for analysis[6]

Procedure:

-

Preparation: Thaw pooled liver microsomes on ice. Prepare the NADPH regenerating system as per the manufacturer's instructions.[1] Prepare stock solutions of the test compounds.[9]

-

Reaction Mixture: In a 96-well plate, combine the liver microsomes with the phosphate buffer to achieve a final protein concentration of approximately 0.5 mg/mL.[1]

-

Pre-incubation: Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.[1]

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH system should be run in parallel to assess non-enzymatic degradation.[1][8]

-

Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[8] The 0-minute sample represents the initial concentration.[1]

-

Sample Processing: Centrifuge the plates to precipitate the microsomal proteins.[10]

-

Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the formula: CLint = (0.693/t½) * (incubation volume/mg of microsomal protein).[1]

Modulating Lipophilicity, pKa, and Binding Affinity

The high electronegativity of fluorine exerts a powerful inductive effect, influencing the electronic properties of neighboring functional groups.[5][11] This can be strategically employed to fine-tune a molecule's lipophilicity (LogP) and its acidity or basicity (pKa), which in turn affects its solubility, membrane permeability, and binding interactions with its target protein.[1][11][12]

-

Lipophilicity (LogP/LogD): A single fluorine substitution for a hydrogen atom generally leads to a slight increase in lipophilicity.[6] However, the effect is highly context-dependent. For instance, replacing a methoxy group (OCH3) with a trifluoromethoxy group (OCF3) can significantly increase lipophilicity.[13] Conversely, the introduction of fluorine can also increase the polarity of a molecule by creating a stronger molecular dipole, which can sometimes lead to a decrease in lipophilicity.[10]

-

pKa Modulation: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[5][14] This can be advantageous for improving oral bioavailability, as a less basic compound will be more readily absorbed in the gut.[5] Conversely, it can increase the acidity of acidic moieties.[15]

-

Binding Affinity: Fluorine can enhance binding affinity through several mechanisms. The polarized C-F bond can participate in favorable dipole-dipole interactions or form non-classical hydrogen bonds with protein backbones.[6][16] Additionally, by altering the conformation of the molecule, fluorine can lock it into a more favorable bioactive conformation for binding.[2][6]

Data Presentation: Comparative Physicochemical Properties

| Property | Non-Fluorinated Analog | Fluorinated Analog | Fold Change/Difference | Rationale for Change |

| Metabolic Stability | ||||

| Microsomal Half-life (t½) | 15 min | 45 min | 3x increase | The strong C-F bond blocks metabolic oxidation.[9] |

| Intrinsic Clearance (CLint) | 120 µL/min/mg | 40 µL/min/mg | 3x decrease | Reduced rate of metabolism by CYP enzymes.[9] |

| Binding Affinity | ||||

| IC₅₀ | 50 nM | 10 nM | 5x improvement | Favorable electrostatic interactions and conformational stabilization.[9] |

| Lipophilicity | ||||

| LogD at pH 7.4 | 2.5 | 2.8 | +0.3 | Increased hydrophobic surface area from H to F substitution. |

| Acidity/Basicity | ||||

| pKa (of a proximal amine) | 9.5 | 7.8 | -1.7 | Strong electron-withdrawing effect of fluorine.[14] |

Part 2: Strategic Application and Advanced Methodologies

The decision of where and how to introduce fluorine into a molecule is a critical aspect of modern drug design. This section will explore common strategies and the experimental protocols used to validate their effectiveness.

Bioisosteric Replacement: A Versatile Tool

Fluorine and fluorine-containing groups are frequently used as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[4] This strategy can be used to replace hydrogen atoms, hydroxyl groups, or even carbonyl groups to improve a molecule's properties while retaining its desired biological activity.[4][13]

Conformational Control: The Gauche Effect

The introduction of fluorine can have a profound impact on the conformational preferences of a molecule, often through the "gauche effect," where the polar C-F bond prefers a specific dihedral angle relative to other polar groups.[6] This can be used to stabilize a bioactive conformation, thereby enhancing binding affinity and selectivity.[6]

Experimental Protocol: pKa Determination by 19F NMR

19F NMR is a highly sensitive and accurate method for determining the pKa of fluorinated compounds.[5][17]

Objective: To determine the pKa of a fluorinated compound by monitoring the change in the 19F chemical shift as a function of pH.[18]

Materials:

-

Fluorinated test compound

-

A series of aqueous buffers covering a wide pH range

-

NMR spectrometer equipped with a fluorine probe

-

pH meter

Procedure:

-

Sample Preparation: Prepare a series of samples of the test compound in the different pH buffers.

-

NMR Acquisition: Acquire 19F NMR spectra for each sample.

-

Data Analysis: Plot the observed 19F chemical shift (δ) against the pH of the solution. The resulting data should form a sigmoidal titration curve.[5]

-

pKa Determination: Fit the data to the Henderson-Hasselbalch equation or a suitable logistic function. The pKa is the pH at the inflection point of the curve.[5]

Visualization of Key Concepts

Caption: Fluorine as a metabolic shield.

Caption: Conformational locking via fluorination.

Part 3: Synthetic Strategies and Challenges

The successful incorporation of fluorine into a drug candidate relies on the availability of robust and selective fluorination methods.

Late-Stage Fluorination: A Paradigm Shift

Traditionally, fluorinated building blocks were incorporated early in a synthetic sequence. However, the development of late-stage fluorination (LSF) methods has revolutionized this approach.[19][20][21] LSF allows for the introduction of fluorine at a late step in the synthesis, enabling the rapid generation of fluorinated analogs of a complex lead compound without the need to redesign the entire synthetic route.[21] This is particularly valuable for expediting structure-activity relationship (SAR) studies.[21]

Challenges in Synthesis and Analysis

Despite significant advances, the synthesis of fluorinated compounds can be challenging.[22][23] Many fluorinating reagents are toxic and corrosive, requiring specialized equipment and handling procedures.[24] Furthermore, the purification of fluorinated compounds can be complicated by their unique physical properties. From an analytical perspective, while 19F NMR is a powerful tool, complex mixtures of fluorinated compounds can be challenging to characterize.[3][25] However, advanced 19F-centered NMR techniques are being developed to address these challenges.[3][26][27]

Part 4: Case Studies: Fluorine in Action

The true measure of fluorine's impact is evident in the numerous successful drugs that incorporate this element.

-

Sitagliptin (Januvia): This dipeptidyl peptidase-4 (DPP-4) inhibitor, used for the treatment of type 2 diabetes, features a trifluorophenyl group. The fluorine atoms are crucial for enhancing the drug's potency and metabolic stability.

-

Fluoxetine (Prozac): A selective serotonin reuptake inhibitor (SSRI), fluoxetine contains a trifluoromethyl group that increases its lipophilicity, allowing it to effectively cross the blood-brain barrier.[1] This group also contributes to its metabolic resistance.[1]

-

Atorvastatin (Lipitor): This blockbuster cholesterol-lowering drug contains a fluorophenyl group that contributes to its potent inhibition of HMG-CoA reductase and favorable pharmacokinetic profile.[11]

Conclusion

Fluorine has firmly established itself as an indispensable element in the medicinal chemist's toolbox.[1][2] Its ability to predictably and profoundly influence a molecule's metabolic stability, physicochemical properties, and binding affinity provides a rational basis for optimizing drug candidates. As synthetic methodologies continue to advance and our understanding of fluorine's subtle effects deepens, the strategic application of this unique element will undoubtedly continue to drive the discovery and development of innovative and life-saving medicines.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). pharmacyjournal.org.

-

Jackson, A., et al. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved December 31, 2025, from [Link]

-

Jolliffe, J. D., & Sanford, M. S. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Retrieved December 31, 2025, from [Link]

-

Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. (2025, August 12). ACS Publications. Retrieved December 31, 2025, from [Link]

-

Wang, J., et al. (n.d.). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. ScienceDirect. Retrieved December 31, 2025, from [Link]

-

El-Sattar, R. A., et al. (n.d.). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. PMC. Retrieved December 31, 2025, from [Link]

-

Mykhailiuk, P. K. (n.d.). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. ACS Publications. Retrieved December 31, 2025, from [Link]

-

Lee, E., & Buchwald, S. L. (2014, March 11). Late-Stage Fluorination: From Fundamentals to Application. ACS Publications. Retrieved December 31, 2025, from [Link]

-

Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Nature Reviews Chemistry. Retrieved December 31, 2025, from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PMC. Retrieved December 31, 2025, from [Link]

-

Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. (2025, September 21). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Sharma, S., et al. (n.d.). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic Chemistry Frontiers (RSC Publishing). Retrieved December 31, 2025, from [Link]

-

Scott, J. S., et al. (n.d.). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Publications. Retrieved December 31, 2025, from [Link]

-

18F-Fluorination: Challenge and Opportunity for Organic Chemists. (2021, August 24). ACS Publications. Retrieved December 31, 2025, from [Link]

-